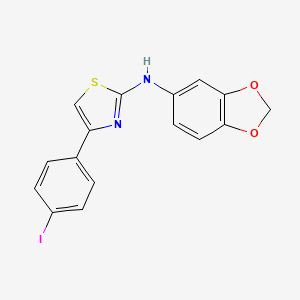
1-(2-Chloro-4,5-difluorophenyl)-3-octadecylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4,5-difluorophenyl)-3-octadecylurea is a synthetic organic compound characterized by the presence of a urea group attached to a long octadecyl chain and a substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4,5-difluorophenyl)-3-octadecylurea typically involves the reaction of 2-chloro-4,5-difluoroaniline with octadecyl isocyanate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general steps are as follows:
Starting Materials: 2-chloro-4,5-difluoroaniline and octadecyl isocyanate.
Reaction Conditions: The reaction is performed in a solvent such as dichloromethane or toluene, under reflux conditions.
Purification: The product is purified using column chromatography or recrystallization.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Automated Purification Systems: To handle large quantities of the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloro-4,5-difluorophenyl)-3-octadecylurea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The urea group can be oxidized or reduced under specific conditions, altering the compound’s properties.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted phenyl derivatives.
Oxidation/Reduction Products: These reactions can lead to the formation of amides or amines, respectively.
Applications De Recherche Scientifique
1-(2-Chloro-4,5-difluorophenyl)-3-octadecylurea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as hydrophobic coatings or surfactants.
Mécanisme D'action
The mechanism by which 1-(2-Chloro-4,5-difluorophenyl)-3-octadecylurea exerts its effects depends on its interaction with molecular targets. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate access and thus inhibiting enzyme activity.
Receptor Modulation: It may interact with cell surface receptors, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloro-4,5-difluorophenyl)-3-hexadecylurea: Similar structure but with a shorter alkyl chain.
1-(2-Chloro-4,5-difluorophenyl)-3-dodecylurea: Another analog with a different alkyl chain length.
Uniqueness
1-(2-Chloro-4,5-difluorophenyl)-3-octadecylurea is unique due to its specific combination of a long octadecyl chain and a substituted phenyl ring, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and specific molecular recognition.
Propriétés
Formule moléculaire |
C25H41ClF2N2O |
|---|---|
Poids moléculaire |
459.1 g/mol |
Nom IUPAC |
1-(2-chloro-4,5-difluorophenyl)-3-octadecylurea |
InChI |
InChI=1S/C25H41ClF2N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-25(31)30-24-20-23(28)22(27)19-21(24)26/h19-20H,2-18H2,1H3,(H2,29,30,31) |
Clé InChI |
YZXNXIWYRCDOHQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC(=C(C=C1Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-nitrophenyl)-4-(piperidin-1-yl)-6-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11536740.png)
![N-(3-Acetylphenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11536759.png)
![4-Bromo-2-[(E)-{[(2,3-dihydro-1,4-benzodioxin-6-YL)formamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11536763.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carbohydrazide](/img/structure/B11536768.png)
![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-chlorobenzamide](/img/structure/B11536774.png)
![(3Z)-6-chloro-7-methyl-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11536776.png)
![3-(ethylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B11536784.png)
![(3E)-3-{2-[(2-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11536792.png)
![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-bromobenzamide](/img/structure/B11536800.png)
![4-methyl-2-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenol](/img/structure/B11536826.png)

![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11536840.png)


